

# 123I-ATT001 targeted radionuclide therapy for glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to 123I-ATT001 Targeted Radionuclide Therapy for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat solid tumors, with a median survival of just 18 months.[1] The current standard of care provides limited efficacy, highlighting an urgent need for novel therapeutic strategies. Targeted radionuclide therapy represents a promising frontier, offering the potential to deliver highly cytotoxic payloads directly to tumor cells while minimizing systemic toxicity. 123I-ATT001 is a first-in-class Auger electron-emitting radiopharmaceutical being developed by Ariceum Therapeutics for the treatment of recurrent glioblastoma.[2][3] This therapy consists of ATT001, a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP), labeled with Iodine-123 (123I).[4][5] Administered directly into the tumor via an Ommaya reservoir, 123I-ATT001 is designed to bind to PARP, an enzyme overexpressed in GBM and critical for DNA damage repair, and induce lethal, localized DNA damage through the emission of Auger electrons.[1][6][7][8] A Phase I clinical trial, CITADEL-123, commenced in July 2024 to evaluate the safety, dosimetry, and preliminary efficacy of this novel agent in patients with recurrent glioblastoma.[2][5]

# The Scientific Rationale: Targeting PARP with Auger Electron Emitters



#### The Target: Poly (ADP-ribose) Polymerase (PARP)

PARP is a family of nuclear enzymes crucial to the DNA damage response (DDR) pathway.[9] PARP1, the most abundant isoform, detects single-strand DNA breaks (SSBs) and, upon binding, synthesizes chains of poly (ADP-ribose) that recruit other DDR proteins to the damage site.[9] Inhibition of PARP traps the enzyme on the DNA, leading to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs). In cancers with existing DDR deficiencies (e.g., BRCA mutations), this process leads to synthetic lethality. However, PARP is also a compelling target for radionuclide therapy because it is highly expressed in various cancers, including glioblastoma, and its inhibition localizes the therapeutic agent directly at the DNA.[4][8]

#### The Payload: Iodine-123 and Auger Electrons

123I-ATT001 utilizes the radioisotope Iodine-123, which decays by electron capture.[6][10] This decay process initiates a cascade of low-energy electrons known as Auger electrons.[2][5][10]

Key Properties of Auger Electrons:

- High Linear Energy Transfer (LET): Auger electrons deposit a large amount of energy over a very short distance.[10][11]
- Nanometer-Scale Range: Their range is typically less than the diameter of a cell nucleus (from a few nanometers to micrometers), confining the cytotoxic effect to the immediate vicinity of the decay event.[2][6][10]

This combination of high LET and short-range makes Auger electron emitters exceptionally potent when localized within the cell nucleus, near the DNA.[6][12] They can induce complex, difficult-to-repair DNA damage, including clustered double-strand breaks, leading to efficient cell killing while sparing adjacent healthy tissue.[9][10]

#### **Mechanism of Action of 123I-ATT001**

The therapeutic strategy of 123I-ATT001 is a multi-step process designed for maximal tumor cell destruction with minimal collateral damage.

#### Foundational & Exploratory





- Direct Administration: The agent is administered directly into the tumor resection cavity via a surgically implanted Ommaya reservoir to bypass the blood-brain barrier and maximize local concentration.[7]
- PARP Targeting: The ATT001 molecule selectively binds to PARP enzymes within the GBM cells.[5][7]
- Nuclear Localization: PARP's natural function concentrates the attached 123I radioisotope within the nucleus, in close proximity to the cell's DNA.
- Auger Electron Emission: As 123I decays, it releases a shower of Auger electrons directly at the DNA.
- Induction of Complex DNA Damage: The high-LET, short-range radiation results in complex DNA double-strand breaks that are beyond the cell's repair capacity, triggering apoptosis and cell death.[9][10]





Click to download full resolution via product page

**Caption:** Mechanism of action for 123I-ATT001 in glioblastoma.



#### **Preclinical Evidence**

While detailed peer-reviewed preclinical data is not yet fully published, a conference presentation by the investigators of the CITADEL-123 trial has provided key initial results.[13] The therapy has demonstrated promising preclinical efficacy.[4][5][8]

#### In Vivo Efficacy in a Xenograft Model

An efficacy study was conducted in a glioblastoma xenograft mouse model.[13]

| Parameter                                                      | Description                                       |  |
|----------------------------------------------------------------|---------------------------------------------------|--|
| Model                                                          | Glioblastoma Xenograft Mouse Model                |  |
| Treatment Group                                                | 123I-ATT001 (n=10)                                |  |
| Control Group                                                  | Vehicle (n=12)                                    |  |
| Administration                                                 | Local single injection                            |  |
| Dose                                                           | 370 kBq - 1.11 MBq                                |  |
| Primary Outcome                                                | Survival                                          |  |
| Result                                                         | Statistically significant improvement in survival |  |
| p-value                                                        | < 0.01 (Log-Rank Mantel-Cox test)                 |  |
| Table 1: Summary of Preclinical In Vivo Efficacy<br>Study.[13] |                                                   |  |

SPECT/CT imaging from this study confirmed retention of 123I-ATT001 within the tumor at 18 hours post-injection.[13]

# **Experimental Protocols**

# Representative Radiolabeling Protocol for an Iodinated PARP Inhibitor

The precise protocol for 123I-ATT001 is proprietary. However, a generalizable method for radioiodinating PARP inhibitors (e.g., KX1) has been published and provides a template for the



likely chemical process.[14]

- Precursor Preparation: A tin-based (stannylated) or boron-based precursor of the ATT001 molecule is synthesized.
- Radioiodination Reaction: The precursor is mixed with Na[123I] in a buffered solution. An
  oxidizing agent (e.g., chloramine-T or peracetic acid) is added to facilitate the electrophilic
  substitution of the tin or boron group with radioactive iodine.
- Quenching: The reaction is quenched after a short incubation period (e.g., 15-30 minutes) at an elevated temperature by adding a reducing agent like sodium metabisulfite.
- Purification: The reaction mixture is purified to separate the radiolabeled product from unreacted [123I]iodide and other reactants. This is typically achieved using solid-phase extraction (SPE) with a C18 cartridge, which retains the lipophilic product while allowing hydrophilic impurities to pass through.[14]
- Elution & Formulation: The purified 123I-ATT001 is eluted from the cartridge with an appropriate solvent (e.g., ethanol) and formulated in a physiologically compatible buffer (e.g., saline) for administration.
- Quality Control: The final product is analyzed using High-Performance Liquid
   Chromatography (HPLC) to determine radiochemical purity and molar activity.[14]

### **Preclinical Efficacy Study Protocol (Xenograft Model)**

Based on the available data, the protocol for the key in vivo study is outlined below.[13]

- Cell Line and Animal Model: A human glioblastoma cell line is implanted, likely intracranially, in immunocompromised mice to establish tumor xenografts.
- Group Allocation: Animals are randomized into a treatment group (123I-ATT001, n=10) and a vehicle control group (n=12).
- Treatment Administration: A single dose of 123I-ATT001 (ranging from 370 kBq to 1.11 MBq)
   or vehicle is administered directly into the tumor.



- Monitoring: Mice are monitored for signs of toxicity, tumor growth (often via bioluminescence or imaging), and overall survival.
- Imaging: SPECT/CT imaging is performed at set time points (e.g., 18 hours post-injection) to assess the biodistribution and tumor retention of the radiopharmaceutical.
- Endpoint Analysis: The primary endpoint is survival. Kaplan-Meier survival curves are generated, and statistical significance is determined using the Log-Rank (Mantel-Cox) test.

## **Clinical Development: The CITADEL-123 Trial**

123I-ATT001 is currently being evaluated in a Phase I clinical trial (NCT06650605, ISRCTN78231121), which began enrolling patients in mid-2024.[1][13][15]



| Trial Identifier                                     | CITADEL-123: A Phase I clinical trial to assess the activity of I-123 Poly Adenosine Diphosphate Ribose Polymerase I inhibitor (123I-ATT001) directly administered in subjects with relapsed glioblastoma.[15] |
|------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase                                                | 1                                                                                                                                                                                                              |
| Study Design                                         | Open-label, dose-escalation (Part 1) and dose-<br>expansion (Part 2).[15] Part 1 utilizes a<br>Bayesian Optimal Interval (BOIN) design.[13]                                                                    |
| Patient Population                                   | Adult patients (>18 years) with histologically confirmed recurrent glioblastoma (IDH-wild type) with an Ommaya reservoir in an intralesional cavity.[13]                                                       |
| Intervention                                         | 123I-ATT001 administered intracranially via Ommaya reservoir once per week for four weeks. Patients showing tolerance and clinical benefit may receive up to two additional weekly treatments.[15][16]         |
| Table 2: Overview of the CITADEL-123 Clinical Trial. |                                                                                                                                                                                                                |

# **Study Objectives and Endpoints**



| Objectives                                                  | Endpoints                                                                                                                                                                       |                                                                                                                                                                                       |
|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary                                                     | • Determine the safety and tolerability of 123I-ATT001.• Determine the recommended dose (RD).[13]                                                                               | • Incidence and severity of Treatment Emergent Adverse Events (TEAEs) and Serious Adverse Events (SAEs).• Incidence of Dose Limiting Toxicities (DLTs).[13]                           |
| Secondary                                                   | • Determine biodistribution and pharmacokinetics (PK).• Determine radiation dosimetry.• Assess preliminary anti-tumor activity.• Evaluate effect on neurological function. [13] | • PK parameters in blood and urine.• Organ radiation exposure via SPECT/CT imaging.• Tumor response based on RANO criteria via MRI.• Neurological assessment using NANO criteria.[16] |
| Table 3: Objectives and Endpoints of the CITADEL-123 Trial. |                                                                                                                                                                                 |                                                                                                                                                                                       |

## **Dosing and Evaluation Protocol**

The trial follows a structured dose-escalation and data collection protocol.

| Part 1: Dose Escalation Cohorts[16]                                                                       |
|-----------------------------------------------------------------------------------------------------------|
| Dose Level 1: 500 MBq weekly x 4                                                                          |
| Dose Level 2: 800 MBq weekly x 4                                                                          |
| Dose Level 3: 1200 MBq weekly x 4                                                                         |
| Expansion at RD: An additional 8-11 patients will be treated at the determined Recommended Dose. [13][17] |
| Table 4: Dose Escalation Scheme.                                                                          |

Key Assessments Protocol:

### Foundational & Exploratory





- Pharmacokinetics: Blood samples are collected at 1, 4, and 24 hours post-dose (optional 48h). Urine is collected 24 hours post-first dose.[16][17]
- Dosimetry & Biodistribution: Whole-body and brain SPECT/CT imaging is performed at 1 and 4 hours post-dose, with a brain-only SPECT at 24 hours post-first dose.[16][17]
- Efficacy: MRI scans are conducted at screening, day 14 post-each dose, end of treatment, and every 8 weeks during follow-up to assess tumor response by RANO criteria.[16]





Click to download full resolution via product page

Caption: Clinical trial workflow for CITADEL-123.



#### **Future Directions and Potential**

123I-ATT001 represents a highly targeted and innovative approach to treating recurrent glioblastoma. The ongoing CITADEL-123 trial will provide crucial data on its safety, tolerability, and preliminary efficacy. Positive results could pave the way for larger, potentially registrational studies.

Furthermore, the mechanism of targeting PARP is not exclusive to glioblastoma. PARP is a validated target that is highly expressed in several other solid tumors, suggesting that 123I-ATT001 could have broader applications in oncology.[5][8] Future research will likely explore its potential in other cancers that are accessible for local administration or, if systemic delivery proves feasible, in metastatic disease. The combination with other therapies, as planned for Part 2 of the current trial, could further enhance its anti-tumor activity.[15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Auger therapy Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ariceum files to begin clinical studies of [123I]-ATT-001 in recurrent glioblastoma | BioWorld [bioworld.com]
- 5. Ariceum Therapeutics Commences Phase 1 Clinical Trial in Patients with Recurrent Glioblastoma Ariceum Therapeutics [ariceum-therapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Ariceum Therapeutics Begins Phase 1 Trial for Recurrent Glioblastoma [synapse.patsnap.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]



- 10. Auger electrons for cancer therapy a review PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. researchgate.net [researchgate.net]
- 13. ariceum-therapeutics.com [ariceum-therapeutics.com]
- 14. Evaluation of a simplified radiolabeling method for a PARP inhibitor in an animal model of breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. ISRCTN [isrctn.com]
- 17. isrctn.com [isrctn.com]
- To cite this document: BenchChem. [123I-ATT001 targeted radionuclide therapy for glioblastoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375197#123i-att001-targeted-radionuclide-therapy-for-glioblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com